molecular formula C4H5ClN2O3 B162447 1-Nitroazetidine-3-carbonyl chloride CAS No. 128534-31-6

1-Nitroazetidine-3-carbonyl chloride

Cat. No. B162447
M. Wt: 164.55 g/mol
InChI Key: CDNKEPQQJGGIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitroazetidine-3-carbonyl chloride is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. It is an organic compound with the chemical formula C3H3ClN2O3. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-Nitroazetidine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. This compound is highly reactive and can undergo various reactions, including nucleophilic substitution, addition, and elimination reactions.

Biochemical And Physiological Effects

1-Nitroazetidine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to have antitumor activity and has been used in the synthesis of various anticancer drugs. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Nitroazetidine-3-carbonyl chloride in lab experiments is its high reactivity, which makes it a useful intermediate in various chemical reactions. However, its high reactivity also makes it difficult to handle, and it must be stored and handled with care. Additionally, it is a toxic compound and can be harmful if ingested or inhaled.

Future Directions

There are many potential future directions for research involving 1-Nitroazetidine-3-carbonyl chloride. One potential application is in the synthesis of new drugs with anticancer or antibacterial properties. Additionally, it could be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-Nitroazetidine-3-carbonyl chloride involves the reaction of 1-nitroazetidine with thionyl chloride. The reaction takes place under reflux in the presence of a catalyst such as triethylamine. The resulting product is a yellowish liquid that is highly reactive and must be handled with care.

Scientific Research Applications

1-Nitroazetidine-3-carbonyl chloride has been used extensively in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including the synthesis of new drugs, the development of new materials, and the study of biochemical and physiological processes.

properties

CAS RN

128534-31-6

Product Name

1-Nitroazetidine-3-carbonyl chloride

Molecular Formula

C4H5ClN2O3

Molecular Weight

164.55 g/mol

IUPAC Name

1-nitroazetidine-3-carbonyl chloride

InChI

InChI=1S/C4H5ClN2O3/c5-4(8)3-1-6(2-3)7(9)10/h3H,1-2H2

InChI Key

CDNKEPQQJGGIRY-UHFFFAOYSA-N

SMILES

C1C(CN1[N+](=O)[O-])C(=O)Cl

Canonical SMILES

C1C(CN1[N+](=O)[O-])C(=O)Cl

synonyms

3-Azetidinecarbonyl chloride, 1-nitro- (9CI)

Origin of Product

United States

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